[(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate
Description
[(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic ester derivative characterized by a 2-phenylbutanoate backbone and a carbamoyl-functionalized 3-methoxypropyl side chain. Its structure combines lipophilic (phenyl group) and hydrophilic (carbamoyl-methoxypropyl) moieties, which may influence solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
[2-(3-methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-14(13-8-5-4-6-9-13)16(19)21-12-15(18)17-10-7-11-20-2/h4-6,8-9,14H,3,7,10-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMHOTCMVIXGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 2-phenylbutanoic acid with (3-methoxypropyl)isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate can be characterized by its unique structure, which integrates a carbamate functional group with a phenylbutanoate moiety. The synthesis typically involves the reaction of methoxypropylamine with methyl 2-phenylbutanoate under controlled conditions to yield the desired product.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of carbamate derivatives, including those similar to [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate. The mechanism of action often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for seizure control.
Analgesic Effects
Research indicates that compounds with similar structures exhibit analgesic properties. The presence of the carbamate group may enhance the binding affinity to pain receptors, thus offering potential as a new class of analgesics.
Anti-inflammatory Activity
Preliminary investigations suggest that [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate may possess anti-inflammatory effects. This is particularly relevant in conditions such as arthritis, where inflammation plays a significant role in disease progression.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate is essential for evaluating its therapeutic potential. Studies typically assess parameters such as absorption, distribution, metabolism, and excretion (ADME).
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Clearance | TBD |
| Volume of Distribution | TBD |
Note: TBD - To Be Determined based on ongoing studies.
Toxicological assessments are critical to ensure safety in clinical applications. Initial studies should focus on acute toxicity and potential side effects associated with long-term use.
Case Studies and Research Findings
Several case studies have been conducted to explore the efficacy and safety of compounds related to [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate:
- Case Study 1: A study on a similar carbamate derivative demonstrated significant anticonvulsant activity in rodent models, leading to further exploration in human trials.
- Case Study 2: Research involving anti-inflammatory properties showed promising results in animal models of arthritis, suggesting potential for therapeutic use in chronic inflammatory conditions.
Conclusion and Future Directions
The compound [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate shows promise in various therapeutic areas, particularly as an anticonvulsant and analgesic agent. Ongoing research is necessary to fully elucidate its pharmacological profile and establish safety parameters.
Future studies should focus on:
- Detailed pharmacokinetic profiling.
- Comprehensive toxicity evaluations.
- Clinical trials to assess efficacy in human populations.
Continued exploration of this compound could lead to significant advancements in the treatment of neurological disorders and pain management.
Mechanism of Action
The mechanism of action of [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a general comparison framework based on ester derivatives and available
Key Observations:
Structural Diversity: The evidence compounds lack the phenyl and carbamoyl-methoxypropyl groups of the target compound. Instead, they feature trifluoroethylamino or cyclobutane rings, which confer distinct steric and electronic properties . The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances metabolic stability due to fluorine’s electronegativity, whereas the carbamoyl group in the target compound may improve water solubility .
Synthetic Complexity: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride required Boc deprotection and methyl iodide alkylation, achieving 100% yield.
Research Findings and Limitations
- Comparisons are speculative and based on general ester chemistry.
- Hypothetical Properties: The target compound’s phenyl group may enhance lipid membrane permeability compared to the trifluoroethylamino or cyclobutane-containing analogs. Its carbamoyl-methoxypropyl chain could reduce cytotoxicity relative to halogenated derivatives .
Biological Activity
[(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
[(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate features a methoxypropyl group attached to a carbamoyl moiety, alongside a 2-phenylbutanoate structure. Its chemical formula is , and it possesses unique properties that influence its biological interactions.
The biological activity of [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can engage in hydrogen bonding and hydrophobic interactions with the active sites of target proteins, leading to modulation of their activity. This interaction may affect various signaling pathways and metabolic processes within cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation : It can bind to receptors, potentially influencing cellular signaling cascades.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate:
- Indoleamine 2,3-Dioxygenase Inhibition :
- Anti-inflammatory Effects :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To understand the unique biological profile of [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| [(3-Methoxyphenyl)carbamoyl]methyl benzoate | Moderate enzyme inhibition | Different aromatic group |
| [(3-Methoxyphenyl)carbamoyl]butanoic acid | Anti-inflammatory properties | Lacks phenylbutanoate moiety |
| [(3-Methoxyphenyl)carbamoyl]methyl 2-methylbutanoate | Limited anticancer activity | Different alkyl substituent |
Q & A
Q. What are the standard synthetic protocols for [(3-Methoxypropyl)carbamoyl]methyl 2-phenylbutanoate?
The synthesis typically involves multi-step reactions under controlled conditions. For example, carbamoyl derivatives can be synthesized via nucleophilic substitution or coupling reactions. A methodologically similar approach (from EP 4 374 877 A2) involves dissolving precursors in polar aprotic solvents (e.g., THF or DMF), adding alkylating agents (e.g., methyl iodide), and maintaining inert conditions (N₂ atmosphere) at elevated temperatures (60–65°C) for 12–27 hours. Purification via C18 reverse-phase column chromatography (acetonitrile/water gradients) is recommended for isolating the target compound .
Q. How is the compound characterized analytically in research settings?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. For instance, LCMS (m/z values) confirms molecular ion peaks, while HPLC retention times (e.g., 1.46–1.67 minutes under SMD-TFA05 conditions) validate purity. These methods are critical for verifying structural integrity and monitoring reaction progress .
Q. What starting materials are commonly used in its synthesis?
Precursors like 3-methoxypropylamine or substituted phenylbutanoates are typical. Catalogs such as Kanto Reagents list structurally related compounds (e.g., 3-Methoxypropyl triflate, CAS 56539-66-3) with verified purity (≥98%), which can serve as reference materials. Physical properties (e.g., boiling points, solubility) from these sources aid in solvent selection .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Catalyst selection and reaction time are pivotal. For example, cesium carbonate and tetrabutylammonium iodide (used in EP 4 374 877 A2) enhance nucleophilicity in SN2 reactions. Kinetic studies under varying temperatures (e.g., 60°C vs. room temperature) and stoichiometric ratios (e.g., 1:2 molar ratios of amine to alkylating agent) can identify optimal conditions. Post-reaction quenching with aqueous acids (e.g., formic acid) and iterative purification improve yield .
Q. What strategies are recommended for impurity profiling?
Impurities often arise from incomplete reactions or side products. Advanced HPLC methods (e.g., gradient elution with C18 columns) coupled with reference standards (e.g., EP-certified impurities like 4-chlorobenzophenone) enable precise identification. Mass fragmentation patterns (LCMS/MS) differentiate isobaric impurities. For example, EP guidelines recommend spiking experiments to correlate retention times with known impurities .
Q. How can stability studies be designed for this compound under varying storage conditions?
Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling is advised. Analytical monitoring via HPLC tracks degradation products (e.g., hydrolysis of the carbamoyl group). For light-sensitive derivatives, amber vials and inert atmospheres (N₂ or argon) mitigate photodegradation. Safety data (e.g., MedChemExpress guidelines) emphasize handling in controlled environments to prevent decomposition .
Q. What computational methods support its structure-activity relationship (SAR) studies?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the carbamoyl and phenylbutanoate moieties. Molecular docking simulations (using software like AutoDock Vina) assess binding affinities to biological targets. These methods, combined with experimental IC₅₀ values, refine hypotheses about pharmacophore regions .
Methodological Notes
- Cross-Validation : Always corroborate LCMS/HPLC data with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for unambiguous structural confirmation.
- Safety Protocols : Adhere to MedChemExpress guidelines for handling reactive intermediates (e.g., methylating agents), including fume hood use and personal protective equipment (PPE) .
- Data Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) meticulously, as minor variations can significantly impact yields in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
